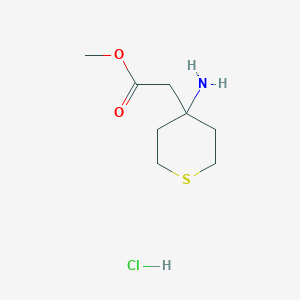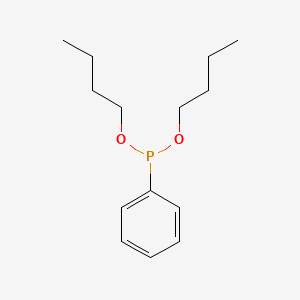
Dibutyl phenylphosphonite
Descripción general
Descripción
Dibutyl phenylphosphonite is an organophosphorus compound with the chemical formula C16H25O2P. It is a colorless to pale yellow liquid that is used in various chemical reactions and industrial applications. This compound is known for its role as a stabilizer and antioxidant in polymers and other materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dibutyl phenylphosphonite can be synthesized through the reaction of phenylphosphonic dichloride with butanol in the presence of a base. The reaction typically occurs under reflux conditions, and the product is purified through distillation. The general reaction is as follows:
PhPCl2+2BuOH→PhP(OBu)2+2HCl
Industrial Production Methods
In industrial settings, this compound is produced using continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of reactants and the use of catalysts to enhance the reaction rate. The product is then subjected to purification steps such as distillation and filtration to remove impurities.
Análisis De Reacciones Químicas
Types of Reactions
Dibutyl phenylphosphonite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dibutyl phenylphosphonate.
Substitution: It can participate in nucleophilic substitution reactions where the butyl groups are replaced by other nucleophiles.
Hydrolysis: It can be hydrolyzed to form phenylphosphonic acid and butanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction is typically carried out at elevated temperatures.
Substitution: Reagents such as alkyl halides or alcohols can be used in the presence of a base to facilitate substitution reactions.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze this compound.
Major Products Formed
Oxidation: Dibutyl phenylphosphonate.
Substitution: Various substituted phosphonites depending on the nucleophile used.
Hydrolysis: Phenylphosphonic acid and butanol.
Aplicaciones Científicas De Investigación
Dibutyl phenylphosphonite has several applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.
Biology: It is studied for its potential as an antioxidant in biological systems.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a stabilizer for pharmaceuticals.
Industry: It is used as a stabilizer and antioxidant in polymers, plastics, and other materials to enhance their durability and performance.
Mecanismo De Acción
The mechanism of action of dibutyl phenylphosphonite involves its ability to donate electrons and neutralize free radicals, thereby acting as an antioxidant. It interacts with molecular targets such as reactive oxygen species (ROS) and prevents oxidative damage to cells and materials. The pathways involved include the scavenging of free radicals and the inhibition of oxidative chain reactions.
Comparación Con Compuestos Similares
Similar Compounds
Dibutyl phosphite: Similar in structure but lacks the phenyl group.
Triphenyl phosphite: Contains three phenyl groups instead of butyl groups.
Dibutyl phenylphosphonate: The oxidized form of dibutyl phenylphosphonite.
Uniqueness
This compound is unique due to its combination of butyl and phenyl groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it an effective stabilizer and antioxidant in various applications. Its ability to undergo multiple types of chemical reactions also adds to its versatility in research and industrial settings.
Propiedades
IUPAC Name |
dibutoxy(phenyl)phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23O2P/c1-3-5-12-15-17(16-13-6-4-2)14-10-8-7-9-11-14/h7-11H,3-6,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBAAIJIDIRQVLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOP(C1=CC=CC=C1)OCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23O2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

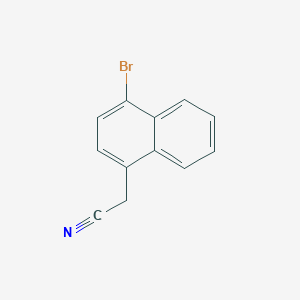





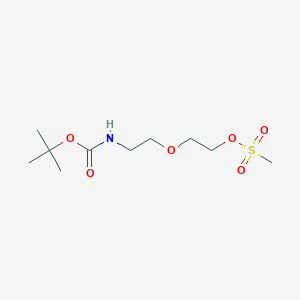

![(1S,2S)-1-N,2-N-bis[(2-diphenylphosphanylphenyl)methyl]cyclohexane-1,2-diamine;ruthenium(2+);dichloride](/img/structure/B3122280.png)

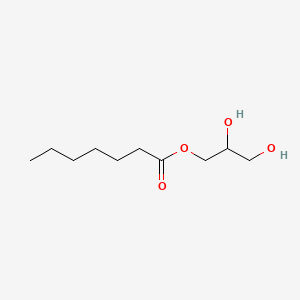
![2-chloro-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3122300.png)
